molecular formula C24H22N2O5 B5233652 (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5233652
M. Wt: 418.4 g/mol
InChI Key: QLUAGZHDLXOYIK-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the ethoxy and prop-2-ynoxy groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkyl halides.

    Final assembly: The final step involves the formation of the methylene bridge, which can be achieved through a Wittig reaction or similar methodology.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy and prop-2-ynoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(3-ethoxy-4-but-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The unique combination of functional groups in (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-4-13-31-20-12-11-16(15-21(20)30-6-3)14-18-22(27)25-24(29)26(23(18)28)19-10-8-7-9-17(19)5-2/h1,7-12,14-15H,5-6,13H2,2-3H3,(H,25,27,29)/b18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUAGZHDLXOYIK-JXAWBTAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC#C)OCC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC#C)OCC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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